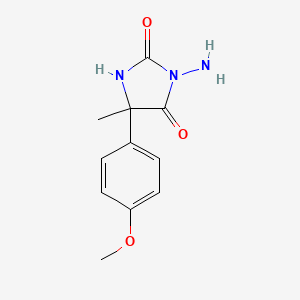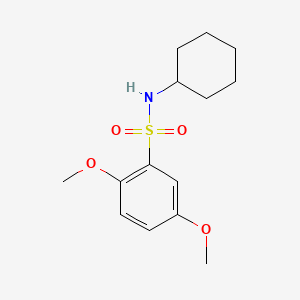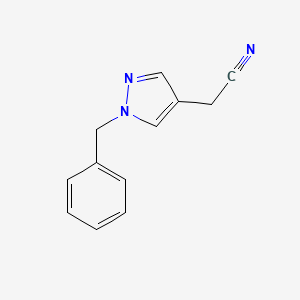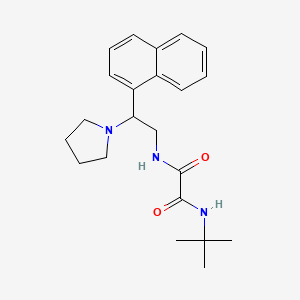
methyl 3-(N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C17H14F3NO5S2 and its molecular weight is 433.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Stabilized Sulfonium Ylides : A study by Cook and Moffatt (1968) in the Journal of the American Chemical Society details the synthesis of stabilized sulfonium ylides, involving reactions with compounds containing reactive methylene groups. This process could potentially be relevant for derivatives of methyl 3-(N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate (Cook & Moffatt, 1968).
Antiandrogen Activity : Research by Tucker, Crook, and Chesterson (1988) in the Journal of Medicinal Chemistry discusses the synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxypropionanilides. This study indicates the potential bioactivity of similar compounds, suggesting possible avenues for the application of this compound in biological contexts (Tucker, Crook, & Chesterson, 1988).
Catalytic Alkylation : A 2011 study by Elavarasan, Kondamudi, and Upadhyayula in the Chemical Engineering Journal explores the kinetics of phenol alkylation using various catalysts. This research could inform the use of similar chemical structures in catalytic processes, highlighting potential industrial applications of this compound (Elavarasan, Kondamudi, & Upadhyayula, 2011).
Potential Pharmacological and Biological Activities
Pharmacological Properties : The study by Zhao et al. (2004) in the Journal of Natural Products on bromophenol derivatives from red algae suggests a method for exploring the pharmacological properties of similar organic compounds, including potential antitumor or antibacterial activities (Zhao et al., 2004).
Chemical Reactions and Interactions : Research by Chen et al. (2017) in RSC Advances demonstrates the α-sulfenylation of carbonyl compounds, which is relevant to understanding the chemical behavior and potential reactivity of this compound in biological systems (Chen et al., 2017).
Industrial and Material Science Applications
Polymer and Composite Materials : Shockravi, Abouzari‐Lotf, Javadi, and Atabaki (2009) in the European Polymer Journal discuss the preparation of novel polyamide-imides containing similar structural motifs. This suggests potential applications of this compound in the development of new materials (Shockravi et al., 2009).
Nanofiltration Membrane Development : Research by Liu et al. (2012) in the Journal of Membrane Science on novel sulfonated nanofiltration membranes highlights the potential use of structurally similar compounds in improving water flux and dye treatment efficiency, indicating potential industrial applications (Liu et al., 2012).
Propriétés
IUPAC Name |
methyl 3-[4-[3-(trifluoromethyl)phenoxy]but-2-ynylsulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO5S2/c1-25-16(22)15-14(7-10-27-15)28(23,24)21-8-2-3-9-26-13-6-4-5-12(11-13)17(18,19)20/h4-7,10-11,21H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUWOWGRFSHFKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[[Tert-butyl(dimethyl)silyl]oxymethyl]cyclohex-2-en-1-ol](/img/structure/B2729549.png)



![Methyl 6-isopropyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2729553.png)
![N-(2,6-Difluorophenyl)-4-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2729555.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-methoxybenzamide](/img/structure/B2729556.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea](/img/structure/B2729557.png)

![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2729560.png)